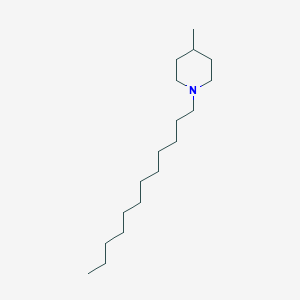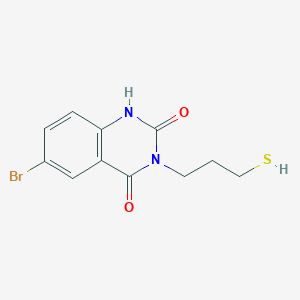![molecular formula C10H10O5 B14265923 [2-(Acetyloxy)phenoxy]acetic acid CAS No. 131124-93-1](/img/structure/B14265923.png)
[2-(Acetyloxy)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Acetyloxy)phenoxy]acetic acid: is an organic compound with the molecular formula C10H10O5 It is characterized by the presence of an acetyloxy group attached to a phenoxyacetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)phenoxy]acetic acid typically involves the reaction of phenoxyacetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the acetylation of the hydroxyl group on the phenoxyacetic acid, resulting in the formation of the acetyloxy derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(Acetyloxy)phenoxy]acetic acid can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [2-(Acetyloxy)phenoxy]acetic acid is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving acetyloxy groups. It serves as a model substrate for investigating the mechanisms of esterases and other hydrolytic enzymes.
Medicine: The compound has potential applications in drug development, particularly as a precursor for designing prodrugs. Its acetyloxy group can be hydrolyzed in vivo to release active pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [2-(Acetyloxy)phenoxy]acetic acid involves the hydrolysis of the acetyloxy group to release acetic acid and the corresponding phenoxyacetic acid derivative. This hydrolysis can be catalyzed by esterases and other hydrolytic enzymes. The released phenoxyacetic acid derivative can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Phenoxyacetic acid: The parent compound of [2-(Acetyloxy)phenoxy]acetic acid, lacking the acetyloxy group.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid backbone but with chlorine substituents.
Uniqueness: this compound is unique due to the presence of the acetyloxy group, which imparts distinct reactivity and potential applications. Unlike its parent compound, phenoxyacetic acid, the acetyloxy derivative can undergo specific hydrolytic reactions, making it useful in various research and industrial applications.
Eigenschaften
| 131124-93-1 | |
Molekularformel |
C10H10O5 |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
2-(2-acetyloxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-7(11)15-9-5-3-2-4-8(9)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
ZYBHHSSQGPZIBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/no-structure.png)
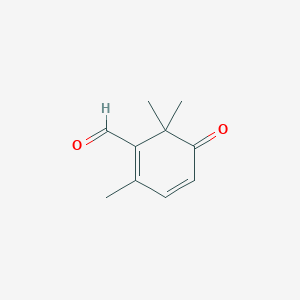
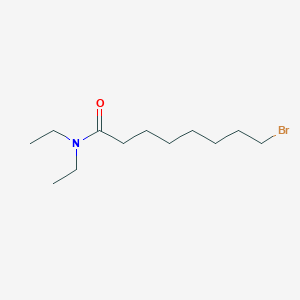
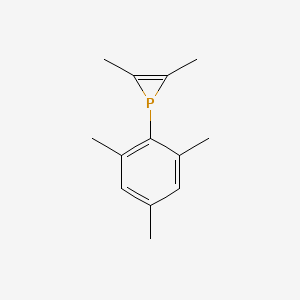
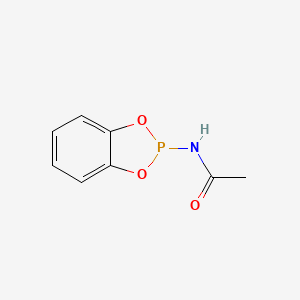

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

